molecular formula C19H18N2O3 B5074068 2-AMINO-4-(4-ISOPROPYLPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE

2-AMINO-4-(4-ISOPROPYLPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE

Cat. No.: B5074068
M. Wt: 322.4 g/mol
InChI Key: SRUNLNLTHYECSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(4-ISOPROPYLPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE is a heterocyclic compound that belongs to the class of pyran derivatives. This compound is of significant interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.

Scientific Research Applications

2-AMINO-4-(4-ISOPROPYLPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with. The compound’s functional groups, such as the amino and nitrile groups, could potentially interact with various biological macromolecules .

Future Directions

The future research directions for this compound could be vast, depending on its intended application. If it shows promising biological activity, it could be further studied for potential medicinal uses. Additionally, its chemical reactivity could be explored further to develop new synthetic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-ISOPROPYLPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction conditions often involve heating the mixture in a suitable solvent, such as ethanol or water, at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of recyclable solvents like polyethylene glycol (PEG-400) and glycerol has been explored to make the process more environmentally friendly and cost-effective . These solvents not only provide high yields but also allow for easy recovery and reuse, making the process sustainable.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(4-ISOPROPYLPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-4-(4-ISOPROPYLPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE apart is its unique substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.

Properties

IUPAC Name

2-amino-7-methyl-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-10(2)12-4-6-13(7-5-12)16-14(9-20)18(21)24-15-8-11(3)23-19(22)17(15)16/h4-8,10,16H,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUNLNLTHYECSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(C)C)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-AMINO-4-(4-ISOPROPYLPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE
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2-AMINO-4-(4-ISOPROPYLPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE
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2-AMINO-4-(4-ISOPROPYLPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE
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2-AMINO-4-(4-ISOPROPYLPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE
Reactant of Route 5
2-AMINO-4-(4-ISOPROPYLPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE
Reactant of Route 6
2-AMINO-4-(4-ISOPROPYLPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE

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